molecular formula C12H11ClN2O3 B13895788 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

Cat. No.: B13895788
M. Wt: 266.68 g/mol
InChI Key: KTYHAOARORQHMD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a chloro and methoxy group on the phenyl ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 1-(5-Chloro-2-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid.

    Reduction: Formation of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-methanol.

    Substitution: Formation of 1-(5-Amino-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid or 1-(5-Mercapto-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid
  • 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-methanol
  • 1-(5-Amino-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole and carboxylic acid functionalities makes this compound a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c1-7-9(12(16)17)6-14-15(7)10-5-8(13)3-4-11(10)18-2/h3-6H,1-2H3,(H,16,17)

InChI Key

KTYHAOARORQHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)O

Origin of Product

United States

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